3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
CAS No.: 5438-22-2
Cat. No.: VC2405293
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5438-22-2 |
|---|---|
| Molecular Formula | C19H18O4 |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | 3-ethoxycarbonyl-4,4-diphenylbut-3-enoic acid |
| Standard InChI | InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21) |
| Standard InChI Key | DLPKPLGMFNWETI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
Introduction
Basic Identification and Structural Characteristics
Chemical Identity and Nomenclature
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a complex organic compound that belongs to the class of alpha, beta-unsaturated carboxylic acids. The compound is identified by its unique CAS registry number 5438-22-2, which allows for unambiguous identification in chemical databases and literature . The IUPAC name "3-(ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid" precisely describes its chemical structure, though it is also known by several synonyms including "3-(ethoxycarbonyl)-4,4-diphenyl-3-butenoic acid," "3-ethoxycarbonyl-4,4-diphenylbut-3-enoic acid," and "Butanedioic acid, 2-(diphenylmethylene)-, 1-ethyl ester" . The systematic naming reflects the presence of both a carboxylic acid functional group and an ethyl ester group within the same molecular framework, along with two phenyl rings attached to the same carbon atom.
The compound features a characteristic carbon skeleton with a total of 19 carbon atoms, arranged in a specific configuration that includes two aromatic rings and an unsaturated carbon chain. The molecular backbone consists of a but-3-enoic acid structure with substituents at specific positions, most notably the two phenyl groups at the 4-position and an ethoxycarbonyl group at the 3-position. This unique arrangement of atoms contributes to the compound's distinctive chemical behavior and reactivity profile, setting it apart from similar carboxylic acids and esters that lack the specific substitution pattern observed in this molecule.
Molecular Properties and Structural Formula
The molecular formula of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is C₁₉H₁₈O₄, corresponding to a precise molecular weight of 310.3 g/mol . The structure contains four oxygen atoms distributed among the carboxylic acid group and the ethoxycarbonyl functionality. The compound's chemical structure can be represented using various notations, including SMILES code (O=C(O)CC(C(OCC)=O)=C(C1=CC=CC=C1)C2=CC=CC=C2) and InChI notation (InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21)) .
Table 1: Basic Molecular Information of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
The structural formula reveals the presence of a conjugated system featuring a double bond between the C-3 and C-4 positions, with the C-4 carbon bearing two phenyl rings. The ethoxycarbonyl group (an ethyl ester) is attached to the C-3 position, while the carboxylic acid functionality extends from this carbon via a methylene (CH₂) bridge . This arrangement creates a unique electronic environment that influences the compound's stability, reactivity, and physical properties.
Physical and Chemical Properties
Physical Characteristics
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid exists as a solid at room temperature with a well-defined melting point in the range of 128-130°C . This relatively high melting point is attributed to the compound's ability to form intermolecular hydrogen bonds through its carboxylic acid group, as well as the presence of two aromatic rings that contribute to molecular rigidity and enhance crystal lattice stability. The compound typically appears as a white to off-white crystalline solid when in pure form, though its physical appearance may vary slightly depending on the specific crystallization conditions and the presence of trace impurities .
The solubility profile of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is characteristic of its dual hydrophilic and hydrophobic nature. The carboxylic acid group imparts some solubility in polar solvents, particularly those capable of hydrogen bonding such as alcohols and ketones, while the two phenyl groups contribute to solubility in less polar organic solvents like benzene, toluene, and chloroform. Conversely, the compound demonstrates limited solubility in water due to the predominance of hydrophobic aromatic rings and the carbon chain, which outweigh the hydrophilic influence of the carboxylic acid and ester functionalities. This solubility behavior is important for purification procedures and reaction conditions when using this compound in synthetic applications.
Spectroscopic Properties
Spectroscopic analysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid reveals distinctive features that aid in its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information, with characteristic signals in the ¹H NMR spectrum corresponding to the aromatic protons of the phenyl rings (typically appearing in the region of 7.0-7.5 ppm), the methylene protons adjacent to the carboxylic acid group, and the ethyl group of the ethoxycarbonyl functionality . The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbons of both the carboxylic acid and ester groups, typically appearing downfield at approximately 170-180 ppm, as well as signals for the quaternary carbons and the olefinic carbon of the double bond .
Infrared (IR) spectroscopy of the compound reveals characteristic absorption bands that correspond to its functional groups. The carboxylic acid group typically shows a strong, broad O-H stretching band in the region of 3000-2500 cm⁻¹, often overlapping with C-H stretching bands, and a strong C=O stretching band around 1700-1730 cm⁻¹. The ester carbonyl group usually appears as a strong absorption band in the region of 1730-1750 cm⁻¹, while the C=C stretching of the alkene bond typically manifests as a medium intensity band around 1620-1680 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl rings generally appear as multiple bands in the region of 1450-1600 cm⁻¹, providing additional confirmation of the compound's structure.
Synthesis Methods
Palladium-Catalyzed Synthesis
One of the most efficient methods for synthesizing 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid involves a palladium-catalyzed reaction using formic acid and 3,3-diphenyl-2-propen-1-ol as starting materials . This synthetic route employs tris-(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) as the catalyst, often in conjunction with specialized phosphine ligands such as nixantphos, which enhance the catalyst's activity and selectivity . The reaction is typically conducted in toluene at elevated temperatures (around 80-100°C) over a period of 12-20 hours, requiring inert atmosphere conditions to prevent catalyst degradation and side reactions . This palladium-catalyzed approach represents a significant advancement in the synthesis of complex unsaturated carboxylic acids, offering high yields that frequently exceed 89% when optimized conditions are employed.
Applications in Organic Chemistry
Role as a Synthetic Intermediate
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid serves as a valuable synthetic intermediate in organic chemistry due to its multifunctional nature and the presence of reactive sites that can undergo selective transformations . The compound's carboxylic acid group can participate in various reactions including esterification, amidation, and reduction, while the ester functionality offers opportunities for transesterification, hydrolysis, and other transformations . The conjugated double bond system, particularly enhanced by the two phenyl substituents, presents an excellent site for addition reactions, including Michael additions, cycloadditions, and various nucleophilic additions. These diverse reaction possibilities make the compound a versatile building block for constructing more complex molecular architectures with specific structural features and functional group patterns.
In one documented application, 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is converted to its acid chloride derivative using oxalyl chloride, which then serves as a key intermediate in the synthesis of ethyl 4-chloro-2-(diphenylmethylene)-4-oxobutanoate . This transformation illustrates how the compound can be modified to introduce reactive functional groups that facilitate further synthetic elaboration. The resulting acid chloride intermediate can undergo various nucleophilic substitution reactions with alcohols, amines, and other nucleophiles to generate diverse libraries of compounds with potential biological activities or material science applications. The ability to selectively modify different functional groups within the molecule allows for precise control over the resulting products' properties and characteristics.
Applications in Asymmetric Synthesis
The structural features of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid make it particularly valuable in asymmetric synthesis and the construction of molecules with defined stereochemistry . The compound has been utilized as a precursor in catalytic asymmetric transformations that generate stereogenic centers, including difluoroalkylated stereogenic centers that are important in pharmaceutical and agrochemical development . When subjected to appropriate chiral catalysts and reaction conditions, the compound's prochiral centers can be transformed into chiral centers with high levels of enantioselectivity, enabling the synthesis of enantiomerically enriched products . This capacity for stereoselective transformations enhances the compound's utility in the synthesis of bioactive molecules and other high-value chemical entities where specific three-dimensional arrangements of atoms are crucial for function.
The literature documents several examples where derivatives of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid undergo stereoselective transformations to yield products with defined stereochemistry . For instance, the compound can serve as a substrate in catalytic asymmetric fluorination reactions, contributing to the development of methods for constructing fluorinated stereogenic centers that are prevalent in modern medicinal chemistry . These applications highlight the compound's significance in contemporary organic synthesis, particularly in contexts where stereocontrol is paramount for achieving desired molecular properties and functions. The continued exploration of such applications represents an active area of research with potential implications for diverse fields including drug discovery, agrochemical development, and materials science.
Reactivity and Chemical Behavior
Functional Group Reactivity
The reactivity profile of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is dominated by its three main functional groups: the carboxylic acid, the ethyl ester, and the tetrasubstituted alkene with two phenyl groups . The carboxylic acid group exhibits typical acidic behavior, readily forming salts with bases and undergoing esterification reactions with alcohols under appropriate conditions. The acid functionality can also be activated through various methods, such as conversion to acid chlorides, anhydrides, or active esters, which enhances its reactivity toward nucleophiles for the formation of amides, esters, and other carboxylic acid derivatives . This differential reactivity allows for selective transformations at the carboxylic acid position while leaving other functional groups in the molecule intact.
The ethoxycarbonyl (ethyl ester) group undergoes characteristic ester reactions, including hydrolysis, transesterification, and reduction. Under basic conditions, the ester can be selectively hydrolyzed to yield a dicarboxylic acid derivative, while treatment with different alcohols in the presence of acid or base catalysts can result in transesterification to form alternative ester derivatives. The tetrasubstituted alkene, bearing two phenyl groups at one carbon, represents an electron-rich olefinic system that can participate in electrophilic addition reactions, though its high degree of substitution may impart steric hindrance that influences reaction rates and selectivities. The conjugation between the alkene and the carbonyl groups creates an extended π-system that affects the electronic distribution within the molecule, influencing its reactivity toward various reagents and reaction conditions.
Stability and Degradation Pathways
The stability of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid under various conditions is an important consideration for its handling, storage, and application in synthetic procedures . The compound generally exhibits good stability under ambient conditions, though prolonged exposure to elevated temperatures, strong acids, strong bases, or oxidizing agents may lead to degradation through various pathways . Potential decomposition routes include decarboxylation of the carboxylic acid group, hydrolysis of the ester functionality, and oxidation or isomerization of the alkene moiety, depending on the specific conditions to which the compound is exposed.
Under acidic conditions, the ester group may undergo hydrolysis to form the corresponding dicarboxylic acid, while the alkene might participate in acid-catalyzed addition reactions or rearrangements. In basic environments, both the carboxylic acid and the ester can undergo saponification, potentially leading to the formation of the dicarboxylic acid dianion. Oxidative conditions might attack the electron-rich double bond, potentially leading to cleavage of the carbon-carbon bond and formation of carbonyl compounds. These stability considerations necessitate appropriate storage conditions and careful selection of reaction parameters when utilizing 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid in synthetic applications, typically involving storage at reduced temperatures (2-8°C) and protection from light, moisture, and air to maintain its integrity over extended periods .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid exist, with variations in the ester group, the substituents on the double bond, or modifications to the carboxylic acid functionality . One closely related compound is 3-(methoxycarbonyl)-4,4-diphenylbut-3-enoic acid (CAS: 23242-84-4), which differs only in the ester group, featuring a methoxy group instead of an ethoxy group . This compound shares many chemical and physical properties with 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid but may exhibit subtle differences in reactivity, solubility, and other characteristics due to the slightly different steric and electronic properties of the methyl ester compared to the ethyl ester.
Synthetic Derivatives and Transformations
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid serves as a versatile starting material for the synthesis of various derivatives through transformations at its functional groups . One significant transformation involves the conversion of the carboxylic acid to its acid chloride using reagents such as oxalyl chloride, as documented in the literature . The resulting acid chloride intermediate, ethyl 4-chloro-2-(diphenylmethylene)-4-oxobutanoate, exhibits enhanced reactivity toward nucleophiles, enabling the synthesis of amides, esters, and other derivatives through straightforward nucleophilic substitution reactions . This transformation effectively activates the carboxylic acid functionality while preserving the other structural features of the molecule, including the ester group and the tetrasubstituted alkene.
Additional transformations may involve modifications to the ester group through hydrolysis, transesterification, or reduction, as well as additions to the double bond through various reaction types including Michael additions, cycloadditions, and electrophilic additions . The literature also documents the utilization of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid in asymmetric transformations that generate stereogenic centers, particularly in the context of fluorination reactions leading to fluorinated compounds with defined stereochemistry . These synthetic derivatives and transformations expand the utility of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid in organic synthesis, making it a valuable building block for constructing diverse molecular architectures with specific structural features and functional group patterns.
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